molecular formula C5H8O3 B1600754 4-Methyl-1,3-dioxan-2-one CAS No. 17361-58-9

4-Methyl-1,3-dioxan-2-one

Cat. No. B1600754
CAS RN: 17361-58-9
M. Wt: 116.11 g/mol
InChI Key: OVDQEUFSGODEBT-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxan-2-one is a clear colorless liquid . It is used in the preparation of high-purity 1,3-butylene glycol product for moisturizer or cosmetics .


Synthesis Analysis

The synthesis of 1,3-dioxan-2-ones, including 4-Methyl-1,3-dioxan-2-one, has been studied using various organobases and ureas as catalysts . A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and urea showed great overall performance in the ring-opening polymerization (ROP) of 3-methyl-1,4-dioxan-2-one (MDO), achieving monomer conversion up to 82% within 7 hours at -40°C .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1,3-dioxan-2-one is C5H8O3 . Its molecular weight is 116.11 g/mol . The InChI representation of the molecule is InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

The conformational behavior of 4-Methyl-1,3-dioxan-2-one in the gas phase has been examined using empirical (MM+) and nonempirical quantum-chemical approximations .


Physical And Chemical Properties Analysis

4-Methyl-1,3-dioxan-2-one is a clear colorless liquid . It has a molecular weight of 116.11 g/mol . The compound has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

1. Conformational Transformations

  • Application Summary: This compound has been studied for its conformational transformations. The study was published in the Russian Journal of Organic Chemistry .

2. Synthesis of Cyclic Carbonates

  • Application Summary: 4-Methyl-1,3-dioxan-2-one has been used in the synthesis of cyclic carbonates. These cyclic carbonates are important in various scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .

3. Solvent in Synthesis

  • Application Summary: 1,3-Dioxane, a similar compound to 4-Methyl-1,3-dioxan-2-one, has been used as a solvent in the synthesis of dioxazocines and dioxazonines .

4. Photo-Aerobic Selenium-π-Acid Multicatalysis

  • Application Summary: This compound has been used in a method for the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis .

5. Building Block in Synthesis

  • Application Summary: 4-(Hydroxymethyl)-1,3-dioxolan-2-one, a similar compound to 4-Methyl-1,3-dioxan-2-one, can be used as a building block to synthesize: 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) via Williamson ether synthesis with 3-bromoprop-1-ene .

6. Synthesis of Polylactide Polymers

  • Application Summary: Cyclic dilactides, or hemilactides, close structural analogs of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene-containing substituents at the sp3C atoms, are the most important precursors for obtaining polylactide polymers . These polymers are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .

7. Synthesis of Poly(ester−ether)s

  • Application Summary: The preparation of copolymers has also been investigated using macroinitiator R-methoxy-ω-hydroxy PEG with the objective of generating amphiphilic block copolymers for encapsulation of hydrophobic drugs .

Safety And Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also important to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The development of degradable polymers from easily accessible chemicals like 4-Methyl-1,3-dioxan-2-one is greatly desirable . The obtained PMDO can completely depolymerize to recover MDO monomer by simple thermolysis, thus establishing a close-loop life cycle .

properties

IUPAC Name

4-methyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQEUFSGODEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458233
Record name 1,3-dioxan-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-dioxan-2-one

CAS RN

17361-58-9
Record name 1,3-dioxan-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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